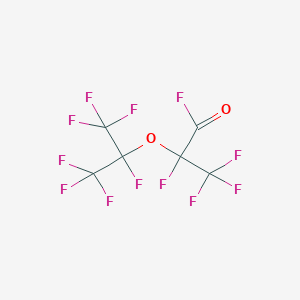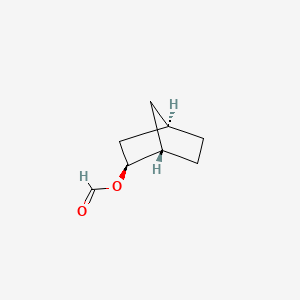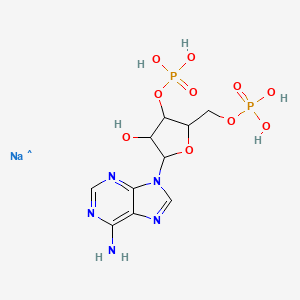
Adenosine 3' 5'-diphosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Adenosine 3’,5’-diphosphate is an adenine nucleotide containing a phosphate group at the 3’ and 5’ positions of the pentose sugar ribose. It is a product of 3’-phosphoadenosine 5’-phosphosulfate (PAPS), a cofactor of sulfotransferases (SULTs), and has been used to study the kinetic properties and structure of SULTs .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Adenosine 3’,5’-diphosphate can be synthesized through enzymatic and chemical methods. One common method involves the use of purified enzymes such as ATP sulfurylase, APS kinase, and pyrophosphatase. These enzymes facilitate the conversion of adenosine triphosphate (ATP) to adenosine 3’,5’-diphosphate under controlled conditions .
Industrial Production Methods
In industrial settings, the production of adenosine 3’,5’-diphosphate often involves the use of crude extracts from Escherichia coli, which include overexpressed enzymes. This method is efficient and cost-effective for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
Adenosine 3’,5’-diphosphate undergoes various chemical reactions, including hydrolysis, phosphorylation, and dephosphorylation. It can be hydrolyzed to form adenosine monophosphate (AMP) and inorganic phosphate .
Common Reagents and Conditions
Common reagents used in these reactions include ATPases for dephosphorylation and specific nucleotidases for hydrolysis. The reactions typically occur under physiological conditions, such as neutral pH and moderate temperatures .
Major Products Formed
The major products formed from the reactions of adenosine 3’,5’-diphosphate include adenosine monophosphate (AMP) and inorganic phosphate. These products can be further utilized in various metabolic pathways .
Aplicaciones Científicas De Investigación
Adenosine 3’,5’-diphosphate has a wide range of scientific research applications:
Mecanismo De Acción
Adenosine 3’,5’-diphosphate exerts its effects by blocking exoribonucleases (XRNs) activity in the nucleus and cytosol. It stimulates stomatal closure and serves as a secondary messenger during abscisic acid (ABA) signaling. Additionally, it can block RNA catabolism and modulate the activity of poly (ADP-ribose) polymerase 1 (PARP1) .
Comparación Con Compuestos Similares
Similar Compounds
Adenosine 5’-diphosphate: Contains two phosphate groups attached to the 5’ carbon of ribose.
Adenosine 2’,5’-diphosphate: Contains phosphate groups at the 2’ and 5’ positions of ribose.
Adenosine 3’-phosphate 5’-phosphosulfate: Contains a sulfate group in addition to the phosphate groups.
Uniqueness
Adenosine 3’,5’-diphosphate is unique due to its specific phosphate group arrangement at the 3’ and 5’ positions of ribose. This unique structure allows it to participate in specific biochemical pathways and regulatory mechanisms that are distinct from other adenosine diphosphates .
Propiedades
Fórmula molecular |
C10H15N5NaO10P2 |
|---|---|
Peso molecular |
450.19 g/mol |
InChI |
InChI=1S/C10H15N5O10P2.Na/c11-8-5-9(13-2-12-8)15(3-14-5)10-6(16)7(25-27(20,21)22)4(24-10)1-23-26(17,18)19;/h2-4,6-7,10,16H,1H2,(H2,11,12,13)(H2,17,18,19)(H2,20,21,22); |
Clave InChI |
GEFUCMXYJFHBOL-UHFFFAOYSA-N |
SMILES canónico |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)OP(=O)(O)O)O)N.[Na] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


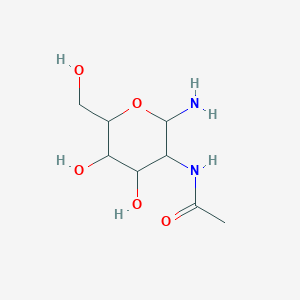
![1,1'-[1,4-Phenylenebis(methylene)]bis-1,4,8,11-tetraazacyclotetradecane octahydrochloride hydrate](/img/structure/B12061862.png)
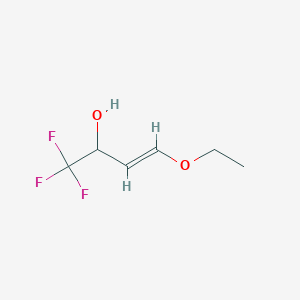
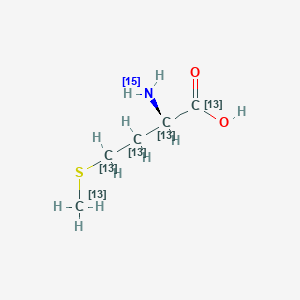
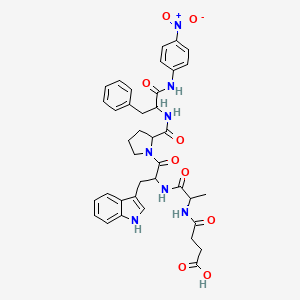

![(1S,5R)-tricyclo[3.3.1.03,7]nonane-3-carboxylic acid](/img/structure/B12061906.png)


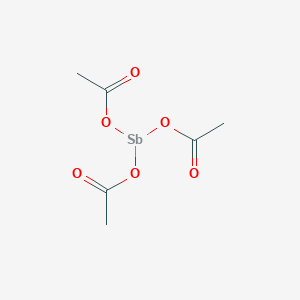

![[2-[4-[[6'-[3-(2,5-dioxopyrrol-1-yl)propylcarbamoylamino]-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl]amino]-2-methyl-4-oxobutan-2-yl]-3,5-dimethylphenyl] acetate](/img/structure/B12061930.png)
